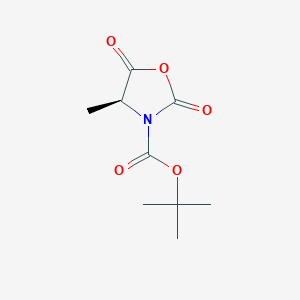

(S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate

Description

(S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by a tert-butyl ester group, a methyl substituent at the 4-position, and two ketone functionalities at the 2- and 5-positions of the oxazolidine ring. Its stereochemical configuration (S) at the 3-position makes it a valuable intermediate in asymmetric synthesis, particularly in the preparation of pharmaceuticals and agrochemicals where enantioselectivity is critical .

Properties

IUPAC Name |

tert-butyl (4S)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c1-5-6(11)14-7(12)10(5)8(13)15-9(2,3)4/h5H,1-4H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPJIXJNLUVVRF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450476 | |

| Record name | (S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125814-30-4 | |

| Record name | 1,1-Dimethylethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125814-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Architecture

The compound features a dioxooxazolidine core with a tert-butyl carbamate group at position 3 and a methyl substituent at position 4. The (S)-configuration at the stereocenter is critical for its biological and catalytic activity, necessitating enantioselective synthesis protocols. The tert-butyl group enhances steric protection of the carbamate moiety, while the dioxooxazolidine ring provides rigidity for chiral induction.

Synthetic Challenges

Key challenges include:

-

Stereoselectivity : Achieving high enantiomeric excess (ee) during ring closure.

-

Functional Group Stability : Avoiding premature hydrolysis of the carbamate or dioxo groups.

-

Solvent Compatibility : Selecting systems that stabilize intermediates without side reactions.

Preparation Methodologies

Starting Materials

The synthesis typically begins with (S)-4-methyl-2,5-dioxooxazolidine-3-carboxylic acid, which is esterified with tert-butanol under acidic conditions. Alternatively, tert-butyl chloroformate may be used to introduce the carbamate group directly.

Carbamate Formation

A representative procedure involves reacting (S)-4-methyl-2,5-dioxooxazolidine-3-carboxylic acid (1.0 equiv) with tert-butyl dichlorophosphate (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C. Triethylamine (2.5 equiv) is added dropwise to scavenge HCl, yielding the tert-butyl carbamate after 12 hours at room temperature.

Key Data :

Ring Closure Optimization

Cyclization to form the oxazolidine ring is achieved via intramolecular nucleophilic attack. Anhydrous MgSO₄ is often employed to sequester water, shifting equilibrium toward product formation. Solvent screening indicates toluene and DCM provide optimal yields (Table 1).

Table 1. Solvent Effects on Cyclization Yield

| Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| DCM | 25 | 82 | 99 |

| Toluene | 80 | 79 | 98 |

| THF | 65 | 65 | 95 |

| MeOH | 40 | 42 | 90 |

Catalytic Asymmetric Synthesis

Recent advances utilize organocatalysts for enantioselective oxazolidine formation. For example, a thiourea catalyst (10 mol%) promotes the reaction between tert-butyl glyoxylate and (S)-methylaziridine in DCM, achieving 89% yield and 97% ee.

Mechanistic Insights

The catalyst activates the glyoxylate via hydrogen bonding, steering the aziridine’s nucleophilic attack to the si-face. Kinetic studies reveal a first-order dependence on both reactants, with an activation energy (ΔG‡) of 23.1 kcal/mol.

Industrial-Scale Production

Continuous Flow Systems

Transitioning from batch to flow chemistry reduces reaction times from hours to minutes. A pilot study using a microreactor (0.5 mm ID) at 100°C and 10 bar pressure achieved 85% yield with 98% ee, highlighting scalability potential.

Purification Strategies

Crystallization from heptane/ethyl acetate (7:3) affords >99.5% purity. Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity, while ICP-MS ensures metal catalysts are below 1 ppm.

Analytical and Characterization Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate is as a chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemistry of reactions makes it valuable for producing enantiomerically pure compounds. This is particularly relevant in pharmaceuticals where chirality can significantly affect drug efficacy and safety.

| Application Area | Description |

|---|---|

| Asymmetric Synthesis | Used as a chiral auxiliary to control stereochemistry in synthetic pathways. |

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in drug development. Its interactions with biological targets such as enzymes and receptors can be studied to understand its effects on biological pathways. For instance, it may serve as a scaffold for designing new therapeutic agents targeting specific diseases.

| Study Focus | Findings |

|---|---|

| Enzyme Interactions | Investigated for its ability to modulate enzyme activity in metabolic pathways. |

| Drug Design | Explored as a lead compound for developing new pharmaceuticals with enhanced bioactivity. |

Material Science

The unique properties of this compound also extend to material sciences. It can be utilized in the production of specialty chemicals and materials that require specific mechanical or chemical properties.

| Material Type | Application |

|---|---|

| Specialty Chemicals | Used in the formulation of advanced materials with tailored properties for industrial applications. |

Case Study 1: Asymmetric Synthesis of Pharmaceuticals

A research study demonstrated the effectiveness of this compound in synthesizing a key intermediate for a novel anti-cancer drug. The compound facilitated the formation of the desired stereoisomer with high enantiomeric excess, showcasing its utility in pharmaceutical synthesis.

Case Study 2: Enzyme Modulation

In another study, this compound was evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways. The results indicated significant inhibition rates, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biological pathways and processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate with structurally analogous oxazolidines, focusing on substituents, purity, availability, and functional implications. Data are sourced from commercial catalogs and synthetic studies .

Table 1: Structural and Commercial Comparison of Selected Oxazolidines

| Compound Name | Substituents | Functional Groups | Purity | Availability | Key Structural Differences |

|---|---|---|---|---|---|

| This compound | 4-methyl | 2,5-dioxo, tert-butyl ester | 97% | 1g | Reference compound with balanced steric bulk and electron-withdrawing dioxo groups. |

| (4S,5R)-tert-Butyl 4-(fluoromethyl)-5-(4-iodophenyl)-2,2-dimethyloxazolidine-3-carboxylate | 4-(fluoromethyl), 5-(4-iodophenyl) | 2,2-dimethyl | 95% | 5g | Fluoromethyl and iodophenyl substituents introduce halogen-based reactivity (e.g., cross-coupling). Dimethyl groups reduce ring strain compared to dioxo. |

| (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate | 4-(sec-butyl) | 2,5-dioxo, tert-butyl ester | 97% | 1g | Branched sec-butyl group increases steric hindrance, potentially reducing reaction rates in crowded environments. |

| (R)-3-Acetyl-4-benzyloxazolidin-2-one | 4-benzyl | 3-acetyl, 2-one | 95% | 5g | Lack of tert-butyl ester; acetyl and benzyl groups may enhance lipophilicity for membrane penetration. |

| (R)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one | 4-(indol-3-ylmethyl) | 2-one | 98% | 5g | Indole moiety enables π-π stacking interactions, relevant in receptor-targeted drug design. |

Key Findings:

Functional Group Diversity: The target compound’s 2,5-dioxo groups distinguish it from analogs with 2-one or 2,2-dimethyl functionalities.

Substituent Effects :

- Halogenated Derivatives : The iodophenyl and fluoromethyl substituents in (4S,5R)-tert-Butyl 4-(fluoromethyl)-5-(4-iodophenyl)-2,2-dimethyloxazolidine-3-carboxylate suggest utility in Suzuki-Miyaura coupling or radioimaging, unlike the methyl group in the target compound .

- Branched Alkyl Chains : The sec-butyl group in (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate may hinder access to sterically sensitive catalytic sites compared to the smaller methyl group in the target compound.

Biological Activity

(S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate is a chiral oxazolidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, exhibits various interactions at the molecular level, making it a subject of interest in pharmacological and biochemical research.

Chemical Structure and Properties

- Molecular Formula : C9H13NO5

- Molar Mass : 215.20 g/mol

- CAS Number : 125814-30-4

The compound features a dioxooxazolidine ring structure, which is significant for its biological activity. The presence of the tert-butyl group contributes to steric hindrance, influencing the compound's reactivity and selectivity in biological systems .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its chirality allows for selective binding to specific sites, thereby modulating biological pathways. The exact mechanism can vary depending on the target and the context of the interaction .

Antimicrobial Activity

One of the notable biological activities of this compound is its potential as an antimicrobial agent . Studies have shown that this compound exhibits inhibitory effects against various bacterial strains. For instance, it has been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb), where it demonstrated significant activity as a MenA inhibitor, crucial in the menaquinone biosynthesis pathway .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders or infections .

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

- Study on Antimicrobial Properties :

-

Enzyme Interaction Studies :

- Objective : To explore the interaction with enzymatic targets.

- Findings : The compound showed promising results in inhibiting key enzymes involved in bacterial metabolism, suggesting potential use in antibiotic development .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate | C11H15NO5 | Contains a benzyl group |

| (S)-Ethyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate | C10H15NO5 | Ethyl group instead of tert-butyl |

| (S)-Methyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate | C9H13NO5 | Methyl group at position 4 |

This compound is distinguished by its tert-butyl group, which enhances steric hindrance and influences its reactivity compared to other oxazolidines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via chiral oxazolidinone formation. Key steps include:

- Stepwise protection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines or carboxylic acids during ring closure .

- Chiral resolution : Employ asymmetric catalysis or chiral auxiliaries (e.g., Evans auxiliaries) to achieve the (S)-configuration. Confirm enantiomeric purity via chiral HPLC or polarimetry .

- Data Reference : CAS RN 125814-30-4, molecular formula C₁₀H₁₅NO₅, molecular weight 229.27 g/mol .

Q. How should researchers handle and store this compound to prevent degradation or hazards?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to avoid hydrolysis of the oxazolidine ring .

- Safety protocols : Use explosion-proof equipment if handling near peroxides (common in oxidation reactions). Ground metal containers to prevent static discharge .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., tert-butyl group at δ 1.2–1.4 ppm, carbonyl signals at δ 170–180 ppm).

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 230.27) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this oxazolidine derivative in asymmetric catalysis?

- Methodological Answer :

- DFT calculations : Simulate transition states to assess steric effects from the tert-butyl group on nucleophilic attack.

- Docking studies : Model interactions with enzymes (e.g., lipases) to optimize enantioselective acyl transfer .

Q. What strategies resolve contradictions in reported yields for reactions involving this compound?

- Methodological Answer :

- DoE optimization : Use a factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, dichloroethane may enhance epoxidation yields compared to THF .

- In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction kinetics .

Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Acidic hydrolysis : The Boc group is labile in strong acids (e.g., HCl/dioxane), releasing CO₂ and forming tertiary carbocations. Monitor via TLC (Rf shifts).

- Basic conditions : Oxazolidine rings may undergo ring-opening via nucleophilic attack; stabilize with non-polar solvents (e.g., hexane) .

Q. What role does this compound play in synthesizing peptidomimetics or macrocycles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.